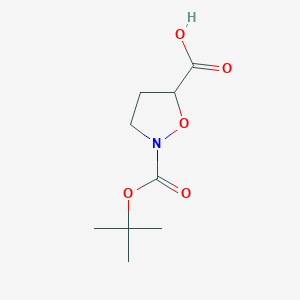

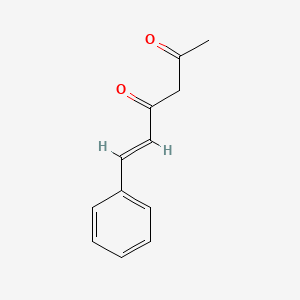

![molecular formula C22H25N5O4 B2497267 5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040673-71-9](/img/structure/B2497267.png)

5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that exhibit significant interest for their potential applications in various fields, including medicinal chemistry. Its synthesis and analysis contribute to the understanding of its structural features and potential reactivity patterns, which may influence its utility in specific biological or chemical processes.

Synthesis Analysis

The synthesis of related pyrazolo[4,3-c]pyridine derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired complex structures. A common approach includes the Claisen-Schmidt reaction followed by heterocyclization processes. For instance, a study by Koshetova et al. (2022) on similar compounds involved synthesizing 7-arylidene derivatives through a Claisen-Schmidt type reaction, indicating a methodology that could be applied to our compound of interest (Koshetova et al., 2022).

Molecular Structure Analysis

Molecular structure determination is pivotal, often involving X-ray crystallography or spectroscopic methods to ascertain the arrangement of atoms within the molecule. Koshetova et al. (2022) described the X-ray crystal structure determination of a closely related compound, highlighting the utility of these techniques in confirming molecular configurations (Koshetova et al., 2022).

Chemical Reactions and Properties

Chemical properties, including reactivity with other compounds and potential for undergoing specific reactions, are essential for understanding a compound's utility. For example, the synthesis of novel pyrazolo[4,3-c]pyridine derivatives by Mohamed (2021) involved interactions between different precursors, showcasing the compound's reactivity and potential for creating diverse derivatives (Mohamed, 2021).

Scientific Research Applications

Synthesis and Structural Properties

- The chemical compound was involved in a study focusing on the synthesis of novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines through a Claisen-Schmidt type reaction and heterocyclization. The X-ray crystal structure determination highlighted the conformations of piperidine and pyrazoline rings in the compounds (Koshetova et al., 2022).

Microwave-Assisted Reactions

- Microwave-assisted treatment of related chemical structures, involving reactions with primary aliphatic amines, produced corresponding carboxamides, indicating the potential of microwave assistance in the synthesis of similar compounds (Milosevic et al., 2015).

Cyanoacetamide in Heterocyclic Chemistry

- A study on cyanoacylation and the synthesis of various heterocyclic compounds, including derivatives of the related chemical structures, demonstrated the versatility of this compound in the formation of various biologically active molecules. The study also highlighted the promising antioxidant activities of some synthesized products (Bialy & Gouda, 2011).

Physiologically Based Pharmacokinetic Modeling

- The compound was part of a study involving the application of physiologically based pharmacokinetic modeling to understand the clinical pharmacokinetics of UK-369,003, a phosphodiesterase-5 inhibitor. This research demonstrates the compound's relevance in the development and understanding of pharmaceutical drugs (Watson et al., 2011).

Biological Activity and Receptor Binding

- Various studies and syntheses involving similar chemical structures have been conducted to understand their biological activity and potential as pharmaceutical agents. For instance, synthesis and receptor binding assays of Pyrazolo [1,5-α] pyridines involving similar structures were studied to explore their potential as dopamine receptor ligands (Guca, 2014).

properties

IUPAC Name |

5-ethyl-7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-3-24-13-17(21(29)26-11-9-25(10-12-26)19(28)15-31-2)20-18(14-24)22(30)27(23-20)16-7-5-4-6-8-16/h4-8,13-14H,3,9-12,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBAMLXXJFBBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

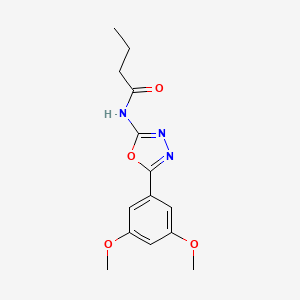

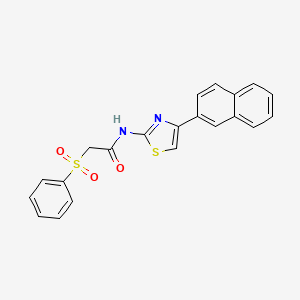

![1-(2-chloro-4-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2497187.png)

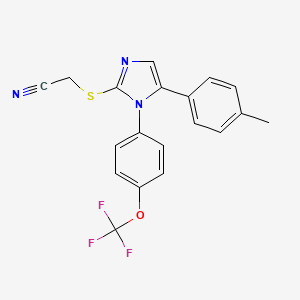

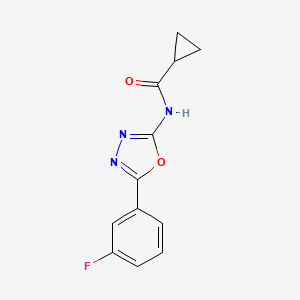

![2-(1H-indol-3-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2497188.png)

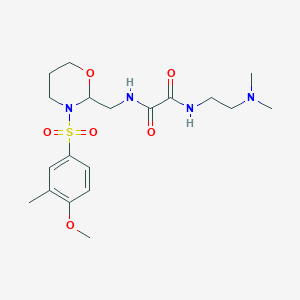

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

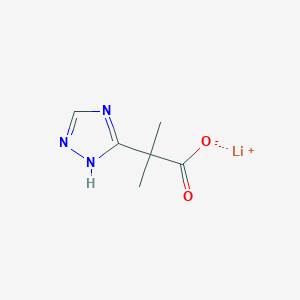

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)